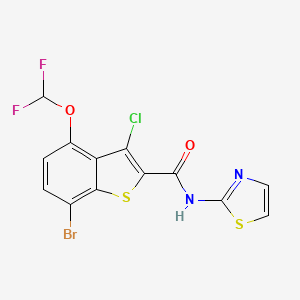piperazino]carbonyl}-3-pyridyl)methanone](/img/structure/B10943251.png)
[4-(1-Adamantyl)piperazino](5-{[4-(1-adamantyl)piperazino]carbonyl}-3-pyridyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone is a complex organic compound characterized by the presence of adamantyl and piperazino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds, followed by the introduction of adamantyl and piperazino groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized synthetic routes to enhance efficiency and reduce costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone include other adamantyl and piperazino derivatives. These compounds share structural similarities but may differ in their chemical and biological properties.
Uniqueness
The uniqueness of 4-(1-Adamantyl)piperazinopiperazino]carbonyl}-3-pyridyl)methanone lies in its specific combination of functional groups and structural features. This combination imparts distinct properties that make it valuable for various applications in research and industry.
Properties
Molecular Formula |
C35H49N5O2 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
[5-[4-(1-adamantyl)piperazine-1-carbonyl]pyridin-3-yl]-[4-(1-adamantyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C35H49N5O2/c41-32(37-1-5-39(6-2-37)34-16-24-9-25(17-34)11-26(10-24)18-34)30-15-31(23-36-22-30)33(42)38-3-7-40(8-4-38)35-19-27-12-28(20-35)14-29(13-27)21-35/h15,22-29H,1-14,16-21H2 |
InChI Key |
NZNFPTNRAKAXFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CN=C2)C(=O)N3CCN(CC3)C45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]propanedinitrile](/img/structure/B10943168.png)
![ethyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10943171.png)
![N-(furan-2-ylmethyl)-1-methyl-4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10943185.png)
![5-[4-(Difluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10943193.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-4-piperidyl}-7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10943203.png)
![(2E)-1-(4-methoxyphenyl)-3-[(3-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B10943204.png)
![2-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10943209.png)
![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10943211.png)
![N-{1-[4-(butan-2-yl)phenyl]propyl}thiophene-2-sulfonamide](/img/structure/B10943214.png)
![6-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10943218.png)
![1-[(4-bromo-2-chlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10943222.png)
![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943230.png)

![[4-(1-Adamantyl)piperazino]{5-[(4-bromophenoxy)methyl]-2-furyl}methanone](/img/structure/B10943258.png)
